molecular formula C19H32O2 B1664111 5alpha-Androstane-3alpha,17beta-diol CAS No. 1852-53-5

5alpha-Androstane-3alpha,17beta-diol

Cat. No. B1664111
CAS RN: 1852-53-5
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-KHOSGYARSA-N
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Description

5alpha-Androstane-3alpha,17beta-diol, also known as 3alpha-diol, is a metabolite of the potent androgen, 5alpha-dihydrotestosterone (5alpha-DHT) . It is the 5alpha-stereoisomer of androstane-3alpha,17beta-diol . It has a role as a human metabolite and a Daphnia magna metabolite .


Synthesis Analysis

The synthetic pathway by which 5alpha-androstane-3alpha,17beta-diol is formed in the testes of tammar wallaby pouch young was investigated . [ (3)H]Progesterone was converted to 17-hydroxyprogesterone, which was converted to 5alpha-adiol by two pathways: One involves the formation of testosterone and dihydrotestosterone as intermediates, and the other involves formation of 5alpha-pregnane-3alpha,17alpha-diol-20-one (5alpha-pdiol) and androsterone as intermediates .


Molecular Structure Analysis

The molecular formula of 5alpha-Androstane-3alpha,17beta-diol is C19H32O2 . The IUPAC name is (3 R ,5 S ,8 R ,9 S ,10 S ,13 S ,14 S ,17 S )-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1 H -cyclopenta [a]phenanthrene-3,17-diol .


Chemical Reactions Analysis

5alpha-Androstane-3alpha,17beta-diol is reduced from the potent androgen, 5alpha-dihydrotestosterone (5alpha-DHT), by reductive 3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs) in the prostate . It is recognized as a weak androgen with low affinity toward the androgen receptor (AR), but can be oxidized back to 5alpha-DHT .


Physical And Chemical Properties Analysis

The molecular weight of 5alpha-Androstane-3alpha,17beta-diol is 292.5 g/mol . The compound has 2 hydrogen bond donors and its XLogP3 is 3.4 .

Future Directions

5alpha-Androstane-3alpha,17beta-diol may represent a novel pathway responsible for the progression to androgen-independent prostate cancer . More research is needed to fully understand the implications of this compound in human health and disease.

properties

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYJHIOYJEBSB-KHOSGYARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022378
Record name 5αlpha-Androstane-3αlpha,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydroandrosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5alpha-Androstane-3alpha,17beta-diol

CAS RN

1852-53-5
Record name 5α-Androstane-3α,17β-diol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3alpha-Androstanediol
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Record name 5alpha-androstane-3alpha,17beta-diol
Source DrugBank
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Record name 5αlpha-Androstane-3αlpha,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022378
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Record name 5-α-androstane-3-α,17-β-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.862
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Record name 3.ALPHA.-ANDROSTANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J34MX0M30Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Dihydroandrosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

219 - 221 °C
Record name Dihydroandrosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
401
Citations
AG Oliveira, PH Coelho, FD Guedes, GAB Mahecha… - Steroids, 2007 - Elsevier
Prostate is one of the major targets for dihydrotestosterone (DHT), however this gland is also recognized as a nonclassical target for estrogen as it expresses both types of estrogen …
Number of citations: 82 www.sciencedirect.com
K Tang - 2023 - atrium.lib.uoguelph.ca
Age-related decline in circulating testosterone levels has been associated with an increased risk of developing Alzheimer’s disease (AD). Previous studies have highlighted the …
Number of citations: 0 atrium.lib.uoguelph.ca
J Visscher - 2023 - atrium.lib.uoguelph.ca
Neurosteroids promote neural cell survival, but their levels are significantly reduced in neurodegenerative diseases, including Alzheimer’s disease (AD). Recent work has suggested the …
Number of citations: 2 atrium.lib.uoguelph.ca
T Ando, T Nishiyama, I Takizawa, F Ishizaki… - Scientific reports, 2016 - nature.com
Intratumoural dihydrotestosterone (DHT) synthesis could be an explanation for castration resistance in prostate cancer (PC). By using liquid chromatography-mass spectrometry, we …
Number of citations: 10 www.nature.com
TV Aubuchon - 2014 - search.proquest.com
Lung cancer has one of the highest death rates of all human cancers with non-small cell lung carcinomas (NSCLC) making up the majority of diagnoses. NSCLC tumor products include …
Number of citations: 3 search.proquest.com
AG Oliveira, PH Coelho, FD Guedes, GAB Mahecha… - steroids, 2007 - academia.edu
Prostate is one of the major targets for dihydrotestosterone (DHT), however this gland is also recognized as a nonclassical target for estrogen as it expresses both types of estrogen …
Number of citations: 12 www.academia.edu
RJ Handa, TR Pak, AE Kudwa, TD Lund, L Hinds - Hormones and behavior, 2008 - Elsevier
The complexity of gonadal steroid hormone actions is reflected in their broad and diverse effects on a host of integrated systems including reproductive physiology, sexual behavior, …
Number of citations: 223 www.sciencedirect.com
A Ryan, CA Frye - Epilepsy & Behavior, 2008 - Elsevier
Testosterone (T), the principal androgen secreted by the testes, can have antiseizure effects; however, the mechanism(s) underlying this action is not well understood. T is metabolized …
Number of citations: 3 www.sciencedirect.com
ML Barbaccia, S Lello, T Sidiropoulou, T Cocco… - …, 2000 - Elsevier
We tested the hypothesis that changes in endogenous neuroactive steroids acting as positive allosteric modulators of γ–aminobutyric acid (GABA) A receptors may be related to the …
Number of citations: 48 www.sciencedirect.com
O Djoseland, CD Hastings, V Hansson - Steroids, 1976 - europepmc.org
The pattern of androgenic metabolites in blood, muscle, caput and cauda epididymidis has been investigated in functionally hepatectomized 24 hours castrated rats, 3 hours after the …
Number of citations: 10 europepmc.org

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